molecular formula C8H15NO B12861061 2-Azabicyclo[2.2.2]octan-4-ylmethanol

2-Azabicyclo[2.2.2]octan-4-ylmethanol

Katalognummer: B12861061
Molekulargewicht: 141.21 g/mol
InChI-Schlüssel: ARMQTIUPLXHQDA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Azabicyclo[2.2.2]octan-4-ylmethanol is a nitrogen-containing heterocyclic compound. It features a bicyclic structure with a nitrogen atom incorporated into the ring system, making it a member of the azabicyclo family.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azabicyclo[2.2.2]octan-4-ylmethanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the intramolecular cyclization of a piperidine derivative. This process often requires specific catalysts and reaction conditions to ensure the correct formation of the bicyclic structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for pharmaceutical or industrial applications .

Analyse Chemischer Reaktionen

Types of Reactions

2-Azabicyclo[2.2.2]octan-4-ylmethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the alcohol group typically yields a ketone or aldehyde, while substitution reactions can introduce various functional groups into the molecule.

Wissenschaftliche Forschungsanwendungen

2-Azabicyclo[2.2.2]octan-4-ylmethanol has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Azabicyclo[2.2.2]octan-4-ylmethanol involves its interaction with specific molecular targets. The nitrogen atom in the bicyclic structure can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and binding properties. These interactions can modulate the activity of enzymes and receptors, making the compound useful in various biochemical and pharmacological studies .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Azabicyclo[2.2.2]octan-4-ylmethanol is unique due to its specific bicyclic structure and the presence of a hydroxyl group, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to participate in various chemical reactions and its utility in scientific research make it a valuable compound in multiple fields .

Eigenschaften

Molekularformel

C8H15NO

Molekulargewicht

141.21 g/mol

IUPAC-Name

2-azabicyclo[2.2.2]octan-4-ylmethanol

InChI

InChI=1S/C8H15NO/c10-6-8-3-1-7(2-4-8)9-5-8/h7,9-10H,1-6H2

InChI-Schlüssel

ARMQTIUPLXHQDA-UHFFFAOYSA-N

Kanonische SMILES

C1CC2(CCC1NC2)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.